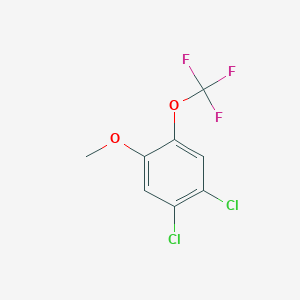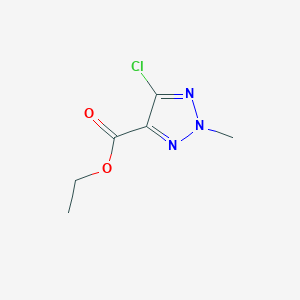
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of new triazole derivatives with different substituents.
Hydrolysis: Production of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the triazole ring.
Applications De Recherche Scientifique
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing its activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
- Methyl 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylate
- 5-Chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the chlorine atom provides distinct chemical properties compared to its analogs, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8ClN3O2 |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
ethyl 5-chloro-2-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-12-6(11)4-5(7)9-10(2)8-4/h3H2,1-2H3 |
Clé InChI |
WJWKWYPHNSZXPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(N=C1Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


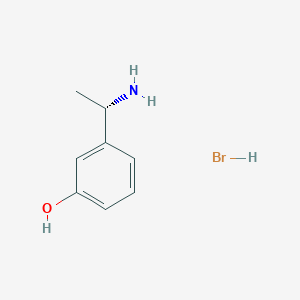
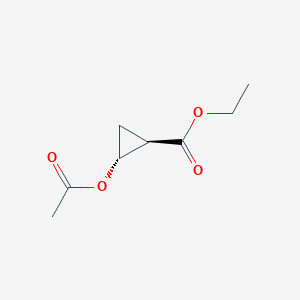
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)


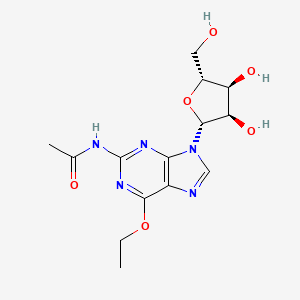
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
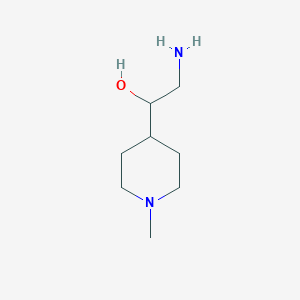
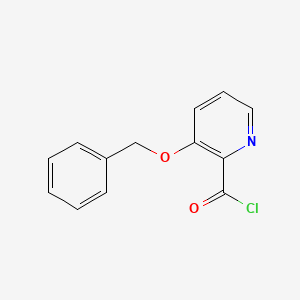

![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)
